molecular formula C9H11N3O B13069706 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile

5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile

Cat. No.: B13069706
M. Wt: 177.20 g/mol
InChI Key: CRABFYRLNQUVFK-UHFFFAOYSA-N
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Description

5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C₉H₁₁N₃O and a molecular weight of 177.2 g/mol . This compound is a pyridine derivative, characterized by the presence of a hydroxypropylamino group at the 5-position and a carbonitrile group at the 2-position of the pyridine ring. It is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-amino-1-propanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-1-propanol displaces the chlorine atom on the pyridine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile is unique due to the presence of both the hydroxypropylamino and carbonitrile groups, which confer specific reactivity and selectivity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-(2-hydroxypropylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3

InChI Key

CRABFYRLNQUVFK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CN=C(C=C1)C#N)O

Origin of Product

United States

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